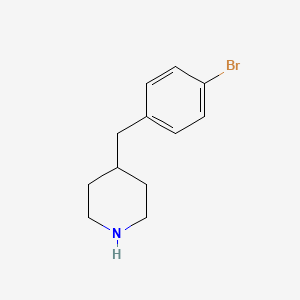

4-(4-Bromobenzyl)piperidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-bromophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWSLAIXSIOEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Halogenated Aromatic Moieties in the Design of Bioactive Compounds

Halogen atoms, particularly bromine and chlorine, play a crucial role in the design and development of bioactive compounds. researchgate.net Their incorporation into an aromatic ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of a drug's pharmacokinetic profile. mdpi.comacs.org

The introduction of a halogen can lead to enhanced biological activity through several mechanisms. researchgate.net The steric bulk of the halogen can influence the conformation of the molecule, allowing it to fit more effectively into the active site of a target protein or enzyme. researchgate.net Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand for its receptor. acs.orgnih.govacs.org This interaction occurs between the electron-deficient region on the halogen atom (the σ-hole) and an electron-rich atom on the receptor. acs.org The strength of this bond increases from fluorine to iodine, with bromine offering a significant contribution to binding energy. acs.org

Brominated aromatic compounds, in particular, have been shown to possess a range of biological activities, including antibacterial and antidiabetic properties. sunankalijaga.org The bromine atom can act as a leaving group in substitution reactions or participate in cross-coupling reactions, making it a versatile handle for further molecular elaboration.

Contextualization of 4 4 Bromobenzyl Piperidine As a Key Synthetic Building Block and Advanced Pharmaceutical Intermediate

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered:

C4-Benzyl Bond Disconnection: This is the most direct approach, breaking the bond between the piperidine ring and the benzyl (B1604629) group. This leads to a piperidine-based synthon (such as a 4-piperidone (B1582916) or a 4-halopiperidine) and a 4-bromobenzyl synthon (like a Grignard reagent or a benzyl halide). This strategy focuses on forming the key C-C bond late in the synthesis.

Piperidine Ring Disconnection: This approach involves breaking one or more bonds within the piperidine ring itself. This de novo strategy aims to construct the substituted ring from acyclic precursors. For instance, a disconnection of the C-N bonds could lead back to a 1,5-diaminoalkane derivative or an amino-aldehyde, which can then be cyclized. This method is particularly useful for controlling stereochemistry and introducing diverse substitution patterns.

These disconnections pave the way for the various forward-synthetic strategies discussed below.

De Novo Synthesis Routes for 4-Substituted Piperidine Systems

Building the piperidine ring from the ground up offers significant flexibility. Modern organic synthesis has produced several powerful methods for this purpose.

Chemo-Enzymatic Dearomatization Approaches for Stereoselective Piperidine Ring Formation

A cutting-edge strategy for synthesizing chiral piperidines involves the chemo-enzymatic dearomatization of pyridine (B92270) derivatives. nih.govacs.orgnih.gov This method combines the power of chemical synthesis to create activated pyridine precursors with the high stereoselectivity of biocatalysts. nih.gov

A key development is the use of a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase (EneIRED). nih.govacs.org The process typically starts with a readily accessible N-substituted tetrahydropyridine (B1245486) (THP), which is first oxidized by an amine oxidase to generate a dihydropyridinium intermediate. nih.gov This intermediate then undergoes a highly stereoselective reduction catalyzed by an EneIRED to yield the final stereo-defined piperidine. nih.govacs.org This approach has been successfully applied to the synthesis of various biologically active molecules, demonstrating its versatility. nih.govacs.orgnih.gov

| Enzyme Class | Role in Piperidine Synthesis | Key Advantage |

| Amine Oxidases (e.g., 6-HDNO) | In situ generation of activated dihydropyridinium intermediates from tetrahydropyridines. nih.gov | Enables the subsequent stereoselective reduction step. |

| Ene-Imine Reductases (EneIREDs) | Catalyze the conjugate reduction and iminium reduction of the activated intermediate. nih.govacs.org | Delivers high enantio- and regio-selectivity, producing chiral piperidines. nih.gov |

Multicomponent Reaction (MCR) Strategies in Piperidine Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgrsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org

For piperidine synthesis, aza-Diels-Alder reactions or five-component reactions can be employed. nih.govmdpi.com For example, a reaction involving an amine, an aldehyde, and a dienophile can construct the piperidine skeleton in one pot. By carefully selecting the components, a precursor to the 4-benzyl moiety can be incorporated directly into the MCR. The use of catalysts, such as bismuth nitrate (B79036) or ionic liquids, can enhance reaction rates and yields, often allowing the reactions to proceed at room temperature. mdpi.com

| MCR Type | Components | Catalyst Example | Key Feature |

| Five-Component Reaction | Aromatic aldehyde, malononitrile, an amine, etc. | Bismuth Nitrate mdpi.com | High efficiency and construction of densely functionalized piperidines. mdpi.com |

| Aza-Diels-Alder | Imine (from amine + aldehyde), diene | Lewis or Brønsted acids | Forms the six-membered ring in a stereocontrolled manner. |

| Ugi-type Reaction | Amine, aldehyde/ketone, isocyanide, acid | None (often spontaneous) | Can be followed by an intramolecular cyclization to form the piperidine ring. acs.org |

Intramolecular Csp3–H Amination Methodologies for Piperidine Synthesis

Intramolecular C(sp³)–H amination represents a modern and atom-economical approach to forming N-heterocycles. acs.orgrecercat.cat This strategy involves the formation of a C-N bond by activating a typically inert C-H bond within the same molecule. While 1,5-hydrogen abstraction leading to pyrrolidines is often kinetically favored, recent advances have enabled selective piperidine synthesis via 1,6-hydrogen abstraction. acs.orgscispace.com

One notable method employs a homogeneous iodine catalyst initiated by visible light. acs.org This system promotes a radical C-H functionalization and an iodine-catalyzed C-N bond formation, effectively overriding the preference for pyrrolidine (B122466) formation. acs.orgscispace.com Another approach uses copper-based catalysts to facilitate the intramolecular amination of N-fluoro-substituted amides, providing a pathway to piperidines through an N-F bond activation mechanism. researchgate.net

| Catalytic System | Key Features | Mechanism Type |

| Molecular Iodine / Visible Light | Selectively promotes 1,6-H abstraction for piperidine formation. acs.orgscispace.com | Radical C-H functionalization followed by C-N bond formation. acs.org |

| Copper(I)/Copper(II) Redox Cycle | Utilizes N-fluoroamides for intramolecular C(sp³)-H amination via N-F bond activation. researchgate.net | Metal-catalyzed C-H amination. researchgate.net |

| Gold(I) or Palladium(II) Catalysis | Oxidative amination of non-activated alkenes for difunctionalization of a double bond. nih.gov | Metal-catalyzed cyclization. nih.gov |

Synthetic Approaches for Introducing the 4-Bromobenzyl Moiety

When a pre-formed piperidine ring is used as the starting material, the central challenge becomes the installation of the 4-bromobenzyl group at the 4-position.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reagents, Lithium-Halogen Exchange, and Alkylation)

Classic organometallic chemistry and alkylation reactions provide robust methods for forming the required C-C bond.

Grignard Reaction: A common and effective method involves the reaction of a Grignard reagent, specifically 4-bromobenzylmagnesium bromide, with a suitable piperidine-based electrophile. The most common electrophile is N-protected-4-piperidone. The Grignard addition forms a tertiary alcohol, which must then be deoxygenated. A subsequent reduction step, often catalytic hydrogenation, removes the hydroxyl group to furnish the final this compound product.

Lithium-Halogen Exchange: As an alternative to Grignard reagents, organolithium reagents can be generated via lithium-halogen exchange from 4-bromobenzyl bromide. These reagents exhibit similar reactivity towards 4-piperidone. This method was noted as part of a synthetic strategy for creating derivatives of a related compound, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol. umw.edu

Alkylation: Direct alkylation is another powerful strategy. This can be achieved by reacting an N-protected piperidine derivative with 4-bromobenzyl halide (e.g., bromide or chloride). rsc.org To facilitate the reaction, the piperidine can be converted into a nucleophilic species like an enamine or an enolate. Alternatively, a 1,2-dihydropyridine can be alkylated with a benzyl halide, often activated by a Lewis acid like ZrCl₄, followed by reduction of the resulting iminium ion to yield the substituted piperidine. nih.gov

| Reaction Type | Piperidine Precursor | Benzyl Reagent | Key Steps |

| Grignard Reaction | N-Protected-4-piperidone | 4-Bromobenzylmagnesium bromide | 1. Grignard addition to ketone. 2. Deoxygenation of resulting alcohol. |

| Alkylation | N-Protected-4-halopiperidine | - | Nucleophilic substitution with 4-bromobenzyl anion. |

| Reductive Amination | Piperidine | 4-Bromobenzylaldehyde | 1. Imine/enamine formation. 2. Reduction (e.g., with NaBH₃CN). |

| Wittig Reaction | N-Protected-4-piperidone | 4-Bromobenzyltriphenylphosphonium ylide | 1. Wittig olefination. 2. Hydrogenation of the resulting alkene. nih.gov |

Cross-Coupling Strategies for Aryl/Benzyl Incorporation

The introduction of the 4-bromobenzyl group onto the piperidine ring is often achieved through powerful carbon-carbon bond-forming reactions, with Suzuki-Miyaura coupling analogs being particularly prominent. These palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to connect aryl or benzyl groups with the piperidine core.

A notable strategy involves the B-alkyl Suzuki-Miyaura coupling. acs.org This method utilizes the hydroboration of a suitable piperidine precursor, such as N-Boc-4-methylenepiperidine, to generate an organoborane intermediate. This intermediate then reacts with an aryl halide, like a bromobenzyl bromide, in the presence of a palladium catalyst. A common catalytic system for this transformation is PdCl2(dppf) complexed with a phosphine (B1218219) ligand such as triphenylarsine (B46628) (AsPh3). acs.org This approach has proven effective for synthesizing a variety of 4-benzylpiperidines. acs.org

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoborane, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.orgumb.edu The choice of catalyst, ligands, and base is crucial for the success of the reaction. semanticscholar.orguwindsor.ca For instance, palladium-on-carbon (Pd/C) has been used as a heterogeneous catalyst for Suzuki-Miyaura reactions, offering advantages in terms of catalyst recovery and reuse. semanticscholar.org

Alternative cross-coupling reactions, though not strictly Suzuki-Miyaura analogs, also provide pathways to similar structures. The Stille coupling, which uses organostannanes, and the Kumada coupling, which employs Grignard reagents, are other examples of palladium-catalyzed reactions for forming C-C bonds. wikipedia.orgorgsyn.org The Sonogashira coupling is another powerful method for creating carbon-carbon bonds, specifically between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. organic-chemistry.org

A summary of a representative Suzuki-Miyaura type reaction is presented below:

| Reactants | Catalyst System | Product |

| N-Boc-4-methylenepiperidine (after hydroboration) | PdCl2(dppf)/AsPh3 | N-Boc-4-(4-bromobenzyl)piperidine |

| 4-Bromobenzyl bromide |

Application of Protecting Group Strategies in this compound Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound, preventing unwanted side reactions at the reactive piperidine nitrogen. The tert-butyl carbamate (B1207046) (Boc) group is one of the most widely used protecting groups for this purpose. whiterose.ac.uknih.gov

The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc2O). google.com Its steric bulk and electronic properties can influence the stereochemical outcome of subsequent reactions. For instance, in the synthesis of 2-aryl-4-methylenepiperidines, the N-Boc group was found to rotate rapidly, which is a key factor in understanding the stereoselectivity of lithiation reactions. acs.org

The primary advantage of the Boc group is its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine. whiterose.ac.uk This orthogonality allows for selective deprotection without affecting other acid-labile groups that might be present in the molecule.

The use of Boc protection is integral to many multi-step syntheses. For example, in a modular approach to substituted piperidines, an N-Boc protected piperidine derivative can be subjected to various transformations, with the Boc group being removed in a final step to yield the target compound. whiterose.ac.uk

A typical protection and deprotection scheme is as follows:

| Starting Material | Reagent | Protected Intermediate | Deprotection Reagent | Final Product |

| This compound | Di-tert-butyl dicarbonate (Boc2O) | N-Boc-4-(4-bromobenzyl)piperidine | Trifluoroacetic Acid (TFA) or HCl | This compound |

Stereochemical Control and Resolution in the Synthesis of this compound Analogs

Many biologically active piperidine derivatives are chiral, and their pharmacological activity is often dependent on their stereochemistry. Therefore, the development of methods for stereochemical control and resolution is of paramount importance in the synthesis of this compound analogs. acs.orgnih.govznaturforsch.com

Stereoselective Synthesis:

One approach to obtaining enantiomerically pure compounds is through stereoselective synthesis. This can be achieved by using chiral auxiliaries, chiral catalysts, or by substrate-controlled diastereoselective reactions. For example, the synthesis of substituted piperidines can be accomplished with high diastereoselectivity through gold-catalyzed cyclization of N-homopropargyl amides. nih.gov Another method involves the stereoselective desymmetrization of 2-pyridone induced by N-galactosylation, which allows for the regio- and stereoselective introduction of substituents at the 4-position of the piperidine ring. znaturforsch.com

Asymmetric hydrogenation of pyridinium (B92312) salts is another powerful technique for the enantioselective synthesis of α-aryl piperidines. acs.orgmdpi.com This method often employs iridium catalysts with chiral ligands to achieve high levels of enantioselectivity. acs.org

Resolution of Racemates:

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain the individual enantiomers. This can be accomplished by several methods:

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid, such as L-(-)-dibenzoyltartaric acid, to form diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base. google.com

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. acs.orgnih.gov For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines can be achieved by deprotonation with a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer. acs.org

A summary of resolution techniques for piperidine analogs:

| Resolution Method | Description | Example Chiral Reagent |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts. | L-(-)-Dibenzoyltartaric acid google.com |

| Kinetic Resolution | Differential reaction rate of enantiomers. | n-BuLi/(-)-sparteine acs.org |

The choice of method for obtaining enantiomerically pure this compound analogs depends on various factors, including the specific structure of the target molecule and the availability of starting materials and reagents.

Chemical Reactions Involving the Aromatic Bromine Atom

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of functional groups, significantly expanding the chemical diversity of the parent molecule.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 4-bromobenzyl moiety is a possible but often challenging transformation. Such reactions typically require harsh conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack. For related bromophenyl compounds, substitution with nucleophiles like amines or thiols can be achieved under specific conditions. smolecule.com However, due to the electronically neutral nature of the benzylpiperidine substituent, metal-catalyzed reactions are generally more efficient and widely employed for modifying this position.

Palladium-catalyzed cross-coupling reactions represent a powerful and extensively utilized strategy for forming new carbon-carbon and carbon-heteroatom bonds at the aryl bromide position. nih.govacs.org These reactions proceed under relatively mild conditions and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. nih.govacs.org

The Suzuki-Miyaura reaction is one of the most common methods used. It involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is highly effective for creating biaryl structures, thereby extending the π-system of the molecule. For instance, coupling this compound with various arylboronic acids can generate a library of derivatives with diverse electronic and steric properties. The order of reactivity for halogens in these couplings is typically I > Br > Cl. nih.gov

The Heck reaction , another cornerstone of palladium catalysis, couples the aryl bromide with an alkene to form a substituted alkene, providing a route to vinyl-substituted aromatic compounds.

Below is a table summarizing typical conditions for these cross-coupling reactions on related aryl bromide substrates.

| Reaction Type | Catalyst | Ligand (if separate) | Base | Solvent | Temperature | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 °C | beilstein-journals.org |

| Suzuki-Miyaura | Pd(OAc)₂ | TPPTS | - | Aqueous Media | - | nih.gov |

| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile/Water | 80-100 °C | tandfonline.com |

This table is illustrative of general conditions and may require optimization for the specific substrate.

Functionalization at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, including alkylation, acylation, and sulfonylation. These reactions are fundamental for modulating the compound's physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn influences its biological activity and pharmacokinetic profile.

N-Alkylation of the piperidine nitrogen can be achieved by reacting this compound with alkyl halides (e.g., benzyl chloride, ethyl iodide) in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. d-nb.infoisciii.es Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups. whiterose.ac.ukrsc.org

N-Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form a stable amide. niscpr.res.inmdpi.com This transformation converts the basic nitrogen into a neutral amide moiety, which can serve as a hydrogen bond donor and acceptor. The reaction is typically carried out in the presence of a base to scavenge the acid generated. mdpi.com

| Reaction Type | Reagent | Base | Solvent | Typical Product | Reference(s) |

| N-Alkylation | 4-Chlorobenzyl chloride | K₂CO₃ | DMF | N-(4-Chlorobenzyl) derivative | isciii.es |

| N-Alkylation | 4-Bromobenzyl chloride | K₂CO₃ | Ethanol | N-(4-Bromobenzyl) derivative | d-nb.info |

| Reductive Amination | 4-Bromobenzaldehyde | - | Methanol | N-(4-Bromobenzyl) derivative | smolecule.com |

| N-Acylation | Acetyl chloride | Pyridine | - | N-Acetyl derivative | niscpr.res.in |

| N-Acylation | Phenoxyacetyl chloride | NaH | CH₂Cl₂ | N-(Phenoxyacetyl) derivative | mdpi.com |

N-Sulfonylation is the reaction of the piperidine nitrogen with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. This reaction yields a sulfonamide, a functional group that is a key component in many therapeutic agents. N-sulfonamides are chemically robust and can act as hydrogen-bond donors. The introduction of a sulfonyl group can significantly alter the steric and electronic properties of the piperidine nitrogen, impacting its interaction with biological targets. evitachem.com

Chemical Modifications of the Methylene (B1212753) Bridge at the 4-Position

Direct functionalization of the methylene bridge connecting the phenyl and piperidine rings is synthetically challenging. The C-H bonds of this bridge are generally unreactive compared to the aromatic C-Br bond and the N-H bond of the piperidine.

Modifications at this position are typically not achieved by direct derivatization of this compound itself. Instead, such functionalities are introduced earlier in the synthetic sequence. For example, a common strategy involves starting with a ketone precursor, such as 4-(4-bromobenzoyl)piperidine. This ketone can then be transformed into a variety of derivatives. Reduction with an agent like sodium borohydride (B1222165) would yield a hydroxyl group at this position, while reaction with Grignard or organolithium reagents would introduce new carbon-carbon bonds. These multi-step approaches provide a reliable means of accessing analogues with modifications at the benzylic position, which would otherwise be difficult to obtain through direct C-H activation.

Design and Synthesis of Library Analogs for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable starting point in medicinal chemistry for the development of targeted therapeutic agents. Its structural features—a basic piperidine nitrogen, a flexible benzyl linker, and a reactive bromophenyl group—offer multiple points for chemical modification. Researchers systematically synthesize libraries of analogs by altering these features to probe the structure-activity relationships (SAR) that govern a compound's interaction with a biological target. This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties. acs.orgchinesechemsoc.org

The design of such libraries often involves a few common strategies:

Modification of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a common site for derivatization. It can be acylated, alkylated, or sulfonated to introduce a wide variety of functional groups. This strategy is used to explore the size and electronic requirements of the binding pocket. nih.govlongdom.org

Alteration of the Benzyl Group: The benzyl moiety can be modified. The bromine atom on the phenyl ring can be replaced with other halogens or electron-withdrawing/donating groups to tune the electronic properties and metabolic stability of the molecule. mdpi.com

Scaffold Hopping and Elaboration: The core piperidine structure can be incorporated into more complex heterocyclic systems or used as a fragment in multi-component reactions to rapidly generate structural diversity. mdpi.comnih.gov

Case Study 1: Cathepsin K Inhibitors for Osteoporosis

In the search for novel treatments for osteoporosis, a series of (R)-piperidine-3-carboxamide derivatives were synthesized and evaluated as Cathepsin K (Cat K) inhibitors. mdpi.com The study explored how different substituents on the piperidine nitrogen (R2) and the benzylamine (B48309) portion (R1) influenced inhibitory activity. One key analog, (R)-N-(4-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-12) , incorporates the 4-bromobenzyl motif. mdpi.com

Preliminary SAR studies from this library revealed that an electron-withdrawing group at the R1 position (like the 4-bromo substituent) and an electron-donating group at the R2 position were beneficial for potent Cat K inhibition. The most potent compound identified in the series, H-9 , featured a 4-chlorobenzyl group instead of a 4-bromobenzyl group, highlighting the subtle effects of halogen substitution on activity. mdpi.com

| Compound | R1 Group | R2 Group | Cat K IC₅₀ (µM) |

|---|---|---|---|

| H-3 | 4-Methylbenzyl | 4-Methoxyphenylsulfonyl | 0.29 |

| H-6 | 4-Methoxybenzyl | 4-Methoxyphenylsulfonyl | 0.45 |

| H-9 | 4-Chlorobenzyl | 4-Methoxyphenylsulfonyl | 0.08 |

| H-12 | 4-Bromobenzyl | 4-Methoxyphenylsulfonyl | 0.15 |

Case Study 2: P2X3 Receptor Antagonists for Nociception

The this compound moiety can also be found in more complex structures, such as antagonists for the P2X3 receptor, a target for pain management. In one study, a library of benzimidazole-4,7-dione derivatives was synthesized where various substituted piperidines were linked to the core scaffold. mdpi.com The synthesis involved reacting a key intermediate, 6-chloro-5-((piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione , with different acylating agents.

To explore the SAR, the piperidine nitrogen was derivatized with various benzoyl groups. The analog 5-((1-(4-Bromobenzoyl)piperidin-4-yl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14f) was synthesized and evaluated. mdpi.com This approach of attaching the piperidine scaffold to a larger pharmacophore demonstrates how library synthesis can build upon known active motifs to explore new chemical space. The research highlighted how modifications on the piperidine substituent directly impacted the interaction with the P2X3 receptor. mdpi.com

| Compound | Piperidine N-Substituent | Biological Target |

|---|---|---|

| 14a | Methyl Carboxylate | P2X3 Receptor |

| 14f | 4-Bromobenzoyl | P2X3 Receptor |

Case Study 3: Dihydrofolate Reductase (DHFR) Inhibitors

In another example of library design, piperidine was used as a central scaffold to develop novel thiosemicarbazone derivatives as inhibitors of dihydrofolate reductase (DHFR), an important enzyme target in cancer and infectious diseases. nih.gov The synthetic strategy involved a multi-step process beginning with the reaction of piperidine with 4-fluorobenzaldehyde (B137897) to create a 4-piperidinyl-benzaldehyde intermediate. This intermediate was then reacted with a library of thiosemicarbazides to produce the final thiosemicarbazone compounds. nih.gov

The SAR analysis of this library showed that the electronic nature of the substituents on the terminal phenyl ring of the thiosemicarbazone moiety significantly influenced the DHFR inhibitory activity. Compounds with electron-withdrawing groups, such as halogens, generally exhibited higher potency. The most active derivative in the series, 5p , which contained a 3-bromo-4-hydroxy-5-methoxybenzylidene moiety, displayed an IC₅₀ value of 13.70 µM. nih.gov This study underscores a rational design approach where the piperidine serves as a key structural element to which diverse functional groups are appended to optimize biological activity. nih.gov

| Compound | Key Structural Features | DHFR IC₅₀ (µM) |

|---|---|---|

| 5a | Unsubstituted Phenyl | 47.30 ± 0.86 |

| 5p | 3-Bromo-4-hydroxy-5-methoxyphenyl | 13.70 ± 0.25 |

| Methotrexate (Standard) | - | 0.021 ± 0.001 |

Mechanistic Investigations of Chemical Reactivity and Stability

Elucidation of Reaction Mechanisms through Kinetic Studies and Isotopic Labeling

The reactivity of 4-(4-Bromobenzyl)piperidine is primarily centered around the nucleophilic piperidine (B6355638) nitrogen, the electrophilic benzylic carbon, and the aromatic ring susceptible to various transformations. Kinetic studies and isotopic labeling are powerful tools to unravel the detailed mechanisms of its reactions.

Kinetic Studies:

Kinetic studies measure the rate of a chemical reaction and how it is affected by varying concentrations of reactants, catalysts, and temperature. For a compound like this compound, kinetic analysis can distinguish between different reaction pathways, such as SN1 and SN2 mechanisms in substitution reactions at the benzylic position.

For instance, in a hypothetical reaction with a nucleophile (Nu-), the rate law can provide mechanistic insights.

SN2 Mechanism: If the reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, the rate would be dependent on the concentrations of both this compound and the nucleophile. Rate = k[C₁₂H₁₆BrN][Nu⁻]

SN1 Mechanism: Conversely, a unimolecular nucleophilic substitution (SN1) mechanism would involve the formation of a carbocation intermediate in the rate-determining step, and the rate would be independent of the nucleophile's concentration. Rate = k[C₁₂H₁₆BrN]

Kinetic studies on the solvolysis of benzyl (B1604629) bromides have shown that the mechanism can be influenced by the solvent and substituents on the aromatic ring. rsc.org For this compound, the electron-withdrawing nature of the bromine atom would slightly disfavor the formation of a benzyl carbocation, suggesting that SN2 pathways might be more common. However, the actual mechanism would be determined by the specific reaction conditions.

Kinetic studies on the inhibition of enzymes, such as cholinesterases, by N-benzylpiperidine derivatives have revealed competitive inhibition mechanisms. nih.govtandfonline.com These studies are crucial in understanding the interactions of such molecules in biological systems.

Isotopic Labeling:

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path throughout a chemical reaction. This technique can provide definitive evidence for bond-breaking and bond-forming steps.

For this compound, several isotopic labeling strategies could be employed:

Deuterium (B1214612) Labeling (²H): Replacing the benzylic hydrogens with deuterium can help determine if the C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net For example, in an elimination reaction, a significant primary KIE would be observed.

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) Labeling: Labeling the benzylic carbon or the carbon attached to the bromine can help trace the fate of the carbon skeleton in rearrangement or fragmentation reactions. acs.org

Nitrogen-15 (¹⁵N) Labeling: Labeling the piperidine nitrogen can be useful in studying reactions involving this atom, such as N-dealkylation or quaternization.

Oxygen-18 (¹⁸O) Labeling: In hydrolysis reactions, using ¹⁸O-labeled water can determine the origin of the oxygen atom in the product. researchgate.net

A hypothetical example of using isotopic labeling to study the solvolysis of this compound in water is presented in the table below.

| Isotopically Labeled Reactant | Reaction | Expected Product(s) | Mechanistic Insight |

|---|

Computational Chemistry Approaches for Reactivity Prediction and Pathway Analysis

Computational chemistry provides powerful tools to model and predict the reactivity of molecules and to analyze potential reaction pathways. Methods like Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with reactivity. mdpi.com

Molecular Properties and Reactivity Descriptors:

For this compound, computational analysis can provide insights into its electronic structure and reactivity.

| Parameter | Description | Predicted Reactive Site(s) |

|---|

Computational studies on the bromination of aromatic compounds have been used to predict regioselectivity, with good agreement with experimental results. mdpi.comresearchgate.netnsf.gov Similar approaches could be applied to predict the sites of further substitution on the aromatic ring of this compound.

Reaction Pathway Analysis:

Computational methods can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism. For instance, the transition state for an SN2 reaction at the benzylic carbon could be modeled to understand the steric and electronic factors influencing the reaction rate.

Methodologies for Studying Degradation Pathways and Compound Stability under Controlled Conditions

Understanding the stability of a compound and its degradation pathways is crucial, particularly in the context of pharmaceuticals and fine chemicals. Stability studies are typically conducted under controlled conditions of temperature, humidity, and light, as outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH). europa.euich.org

Forced Degradation Studies:

Forced degradation, or stress testing, involves exposing the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and photolysis) to accelerate its decomposition. europa.eu This helps in identifying potential degradation products and elucidating the degradation pathways.

For this compound, several degradation pathways can be anticipated:

Oxidation: The piperidine ring is susceptible to oxidation. Studies on the degradation of piperidine have shown that oxidation can lead to the formation of N-hydroxypiperidine and ring-opened products. researchgate.netacs.org The benzylic position can also be oxidized to a ketone.

Hydrolysis: While the C-Br bond is generally stable, under certain conditions, it can undergo hydrolysis to form the corresponding alcohol.

N-Dealkylation: The bond between the piperidine nitrogen and the benzyl group can be cleaved, leading to the formation of piperidine and 4-bromobenzyl derivatives.

Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially involving the C-Br bond.

| Stress Condition | Potential Degradation Product(s) | Analytical Technique for Detection |

|---|

Real-Time Stability Studies:

In addition to forced degradation, long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound. japsonline.comsero.no These studies monitor the appearance of degradation products and any changes in the physical and chemical properties of the substance over time.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of the 4-(4-Bromobenzyl)piperidine Scaffold

The planar structure of the piperidine (B6355638) core allows for the attachment of various substituent groups at different positions, which can modulate its biological activities. nwmedj.org The specific conformation of the piperidine ring and the orientation of the 4-bromobenzyl group are critical for its interaction with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. wikipedia.org These methods have been applied to piperidine derivatives to understand their stability, reactivity, and spectroscopic properties. ingentaconnect.comderpharmachemica.comderpharmachemica.com

For instance, DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ingentaconnect.comderpharmachemica.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. ingentaconnect.com Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. ingentaconnect.comderpharmachemica.com

In studies of related bromophenyl-piperidine derivatives, DFT has been used to optimize molecular geometry and calculate parameters like bond lengths and angles, providing a detailed picture of the molecule's three-dimensional structure. researchgate.net These computational insights are often correlated with experimental data from techniques like FT-IR and NMR spectroscopy to validate the theoretical models. derpharmachemica.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the interactions between a ligand, like a this compound derivative, and its biological target. benthamdirect.commdpi.com

Studies on various piperidine derivatives have successfully employed molecular docking to elucidate their binding modes within the active sites of enzymes and receptors. benthamdirect.commdpi.comnih.gov These simulations can identify key intermolecular forces that stabilize the ligand-protein complex.

Identification of Key Binding Sites and Intermolecular Forces

Molecular docking studies reveal the specific amino acid residues in the binding pocket that interact with the ligand. benthamdirect.commdpi.com The primary forces governing these interactions often include:

Hydrophobic Interactions: The aromatic rings of the bromobenzyl group can engage in hydrophobic interactions with nonpolar residues in the protein's binding site. acs.org

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, forming crucial interactions with the protein. ingentaconnect.comacs.org

For example, in studies of piperidine derivatives as inhibitors of certain enzymes, docking simulations have shown that the piperidine moiety is often positioned near hydrophobic residues. acs.org

Predictive Modeling for Optimizing Binding Affinity and Selectivity

The insights gained from molecular docking can be used to predict how modifications to the ligand's structure will affect its binding affinity and selectivity. benthamdirect.comucsf.edu By understanding the key interactions, medicinal chemists can design new derivatives with improved pharmacological profiles.

For instance, if a docking study reveals that a particular region of the binding pocket is unoccupied, a substituent could be added to the ligand to form additional favorable interactions, thereby increasing its binding affinity. ucsf.edu This predictive capability is a cornerstone of rational drug design.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govresearchgate.net Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

These methods are widely applied to piperidine derivatives to understand the structural features that are crucial for their therapeutic effects. benthamdirect.comtandfonline.com

Determination of Structural Determinants for Observed Biological Activities

QSAR studies on piperidine derivatives have identified several structural features that influence their biological activity. acs.orgresearchgate.net These can include:

Physicochemical Properties: Parameters such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) are often correlated with biological activity. acs.org

Topological and Shape Descriptors: Molecular shape and connectivity indices can also be important determinants of activity. tandfonline.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D fields to model the steric and electrostatic interactions between the ligand and its receptor, providing a more detailed understanding of the structure-activity relationship. benthamdirect.comacs.org

For example, a QSAR study on CCR5 antagonists based on a piperidine scaffold revealed the importance of lipophilicity and electron-donating substituents for binding affinity. acs.org Another study on Akt inhibitors highlighted the predictive power of CoMFA and CoMSIA models. benthamdirect.com

The following table provides a summary of computational data for this compound:

| Computational Data | Value |

| Molecular Formula | C₁₂H₁₆BrN chemscene.com |

| Molecular Weight | 254.17 g/mol chemscene.com |

| TPSA (Topological Polar Surface Area) | 12.03 Ų chemscene.com |

| LogP | 2.9912 chemscene.com |

| Hydrogen Bond Acceptors | 1 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

This data, derived from computational methods, provides a foundational understanding of the physicochemical properties of this compound, which is essential for its further investigation and application in medicinal chemistry.

Rational Design of Analogs with Improved Potency and Specificity

Rational drug design leverages computational modeling to predict how modifications to a lead compound, such as this compound, will affect its interaction with a biological target. The primary goals are to enhance binding affinity (potency) and to minimize off-target effects (specificity).

Quantitative structure-activity relationship (QSAR) and molecular docking are key techniques in this process. d-nb.infousb.ac.ir Docking simulations, for instance, can model the binding of this compound within the active site of a target protein, such as an enzyme or receptor. sciforum.netresearchgate.net These models highlight key interactions, like the hydrophobic contribution of the bromophenyl group and potential hydrogen bonds involving the piperidine nitrogen. d-nb.info

Based on these models, medicinal chemists can design analogs with specific structural changes intended to optimize these interactions. For example, altering the substituent on the phenyl ring can modulate potency. Studies on similar piperidine structures have shown that the position and nature of the halogen on the phenyl ring are critical for activity. acs.org While a 4-bromophenyl group might be optimal for one target, replacing it with a chloro or methyl group, or moving the bromo group to a different position (e.g., 2- or 3-position), could improve binding affinity for another. acs.org Computational models can predict the outcomes of these changes before synthesis is undertaken. For instance, in the development of farnesyltransferase (FTase) inhibitors, a 2-bromophenyl derivative showed more potent inhibition than the 3-bromo or 4-bromo analogs. acs.org

The flexibility of the piperidine ring and the benzyl (B1604629) linker can also be modified to improve conformational stability and receptor fit. nih.gov Introducing rigidity, for example through bridged piperidine analogs, can lock the molecule into a more bioactive conformation, potentially increasing both potency and selectivity. nih.gov

The following table illustrates a hypothetical rational design strategy for analogs of this compound targeting a generic kinase enzyme, based on computational predictions.

Table 1: Computationally-Guided Design of this compound Analogs

| Compound ID | Modification from Parent Compound | Rationale for Design (Based on Computational Model) | Predicted Outcome |

|---|---|---|---|

| Parent | This compound | Baseline scaffold | Moderate Potency |

| Analog A | Substitution of 4-Bromo with 4-Chloro | Decrease steric bulk while maintaining halogen bond potential. | Improved fit in binding pocket |

| Analog B | Substitution of 4-Bromo with 4-Trifluoromethyl | Enhance hydrophobic interactions and electronic properties. uno.edu | Increased Potency |

| Analog C | Isomeric shift to 2-Bromobenzyl | Altered vector of phenyl ring to access a different sub-pocket. acs.org | Improved Specificity |

| Analog D | N-methylation of piperidine ring | Increase basicity and potentially form new ionic interactions. | Enhanced Potency |

This table is for illustrative purposes and based on established principles of rational drug design.

Validation of Computational Predictions Through Experimental Cross-Referencing

A critical step in the drug discovery process is the experimental validation of computational predictions. nsf.gov While in silico models are powerful, they are approximations of complex biological systems. Therefore, analogs designed computationally must be synthesized and tested in biological assays to confirm their activity. afjbs.com

The process typically involves:

Synthesis: The designed analogs are synthesized using established chemical routes. nih.govacs.org

In Vitro Testing: The compounds are evaluated in biochemical assays to determine their actual potency, often measured as an IC₅₀ (the concentration required to inhibit 50% of the target's activity). nih.gov

Cross-Referencing: The experimental data is compared with the initial computational predictions. A strong correlation between predicted binding affinity and measured IC₅₀ values validates the computational model, increasing confidence in its predictive power for future designs. Discrepancies, on the other hand, can help refine the model by revealing where its assumptions may have been inaccurate. nsf.gov

For example, a study on piperidine-based dihydrofolate reductase (DHFR) inhibitors demonstrated how experimental IC₅₀ values can confirm or challenge initial structural hypotheses. In that series, a para-bromo substituted compound showed better activity than a meta-bromo substituted one, providing clear experimental feedback on the SAR. nih.gov Similarly, research on farnesyltransferase inhibitors showed that while a 3-bromophenyl piperidine derivative (IC₅₀ = 460 nM) was potent, the computationally-inspired 2-bromophenyl analog was threefold more potent (IC₅₀ = 140 nM), whereas the 4-bromophenyl derivative lost activity, directly validating the importance of substituent positioning predicted by modeling. acs.org

The table below provides a representative comparison of predicted binding energies and experimentally determined IC₅₀ values for a series of hypothetical analogs.

Table 2: Comparison of Predicted and Experimental Data for this compound Analogs

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (nM) [Target: FTase] | Correlation |

|---|---|---|---|---|

| 1 | 3-Bromobenzyl | -9.8 | 460 acs.org | - |

| 2 | 4-Bromobenzyl | -8.5 | >10,000 acs.org | Good |

| 3 | 2-Bromobenzyl | -10.5 | 140 acs.org | Excellent |

| 4 | 3-Chlorobenzyl | -9.7 | 500 acs.org | Good |

| 5 | 3-Methylbenzyl | -9.5 | 560 acs.org | Good |

Data adapted from literature on farnesyltransferase (FTase) inhibitors for illustrative purposes. acs.org A lower binding energy and a lower IC₅₀ value both indicate higher potency.

This iterative cycle of computational design, chemical synthesis, and experimental validation is fundamental to modern medicinal chemistry, allowing for the systematic optimization of lead compounds like this compound into potent and selective drug candidates.

Biological and Pharmacological Research Applications in Vitro and Mechanistic Focus

Exploration of the Piperidine (B6355638) Scaffold as a Foundational Structure for Novel Bioactive Agents

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in pharmaceutical research and development. nih.govnih.govmdpi.com It is a prevalent structural motif found in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals across more than twenty drug classes. nih.govmdpi.com The versatility of the piperidine scaffold allows for the creation of highly functionalized derivatives with diverse pharmacological activities. nih.govnih.gov Its three-dimensional structure and the basicity of the nitrogen atom are key features that facilitate interactions with a wide range of biological targets.

The introduction of various substituents onto the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com For instance, research has shown that replacing a piperazine ring with a piperidine moiety can be a critical structural modification for achieving dual affinity for different receptors, such as the histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁) receptors. nih.gov This highlights the piperidine scaffold's role as an influential structural element that can maintain affinity for a primary target while introducing activity at a secondary one. nih.gov The development of efficient synthetic methods, including multicomponent reactions, has further expanded the ability of medicinal chemists to generate large libraries of complex piperidine-based compounds for biological screening. nih.gov This foundational role makes the piperidine scaffold, and by extension structures like 4-(4-bromobenzyl)piperidine, a subject of continuous exploration for the discovery of new bioactive agents. acs.org

In Vitro Receptor Binding and Functional Assays for Target Interaction

To characterize the interaction of piperidine derivatives with their biological targets, a suite of in vitro assays is employed. These assays are crucial for determining the binding affinity and functional activity of a compound at a specific receptor.

Competitive binding assays are a fundamental tool for quantifying the affinity of a test compound for a receptor. nih.gov These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor. nih.gov The results are typically expressed as the inhibitory constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

This method has been extensively used to evaluate piperidine derivatives at various receptors. For example, in studies of sigma receptors, radioligand binding assays are performed using rat liver homogenates. rsc.orgnih.gov For the sigma-1 (σ₁) receptor, ³H-pentazocine is often used as the radioligand, while non-specific binding is determined using an excess of unlabeled (+)-pentazocine. rsc.orgnih.gov For the sigma-2 (σ₂) receptor, [³H]DTG serves as the radioligand, with (+)-pentazocine used as a masking agent for σ₁ sites. rsc.orgnih.gov

Research on dual-target ligands has shown that piperidine-based compounds can exhibit high affinity for both histamine H₃ and sigma-1 receptors. nih.gov A comparative study demonstrated that replacing a piperazine ring with a piperidine moiety in a series of compounds dramatically increased the affinity for the σ₁ receptor from a Kᵢ of 1531 nM to 3.64 nM, while maintaining high affinity for the H₃R (Kᵢ = 7.70 nM). nih.gov

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Piperazine vs. Piperidine Analogs

Beyond determining binding affinity, it is essential to establish the functional effect of a compound on its target receptor—whether it acts as an agonist (activator) or an antagonist (blocker). Functional assays measure the biological response following receptor binding.

A common signaling pathway for many G protein-coupled receptors (GPCRs) involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. researchgate.netuni-regensburg.de D₁-like dopamine (B1211576) receptors, for example, couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cAMP production, whereas D₂-like receptors couple to Gαi/o proteins to inhibit AC and decrease cAMP levels. uni-regensburg.de Luminescence-based biosensors, such as the GloSensor™ cAMP assay, provide a real-time method to monitor these changes in intracellular cAMP, allowing for the pharmacological characterization of compounds as agonists or antagonists. researchgate.net

Other functional assays are also employed. For σ₁ receptors, a functional assay involving phenytoin can distinguish between agonists and antagonists. Phenytoin, an allosteric modulator of the σ₁ receptor, potentiates the binding affinity of agonists but has little to no effect on antagonists. nih.gov In one study, a piperidine-based compound was identified as a σ₁R agonist because its binding affinity was enhanced in the presence of phenytoin. nih.gov Calcium flux assays can also determine functional activity; for instance, the histamine H₃R antagonist pitolisant was shown to act as an antagonist in a σ₂ receptor-mediated calcium flux assay by decreasing haloperidol-induced calcium release. nih.gov

Mechanistic Studies of Enzyme Inhibition

Compounds based on the this compound structure have also been investigated as inhibitors of various enzymes critical to disease pathways.

Protein farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, including the Ras protein, which is crucial for its function and localization to the cell membrane. rsc.orgwikipedia.org Since aberrant Ras signaling is a hallmark of many cancers, FTase inhibitors (FTIs) have been developed as potential anticancer agents. acs.orgrsc.orgwikipedia.org

A novel series of piperidine derivatives emerged from the screening of a combinatorial library as potent FTase inhibitors. acs.org The initial lead compound, a 5-nitropiperidin-2-one, had moderate activity (IC₅₀ = 420 nM). acs.org Subsequent structure-activity relationship (SAR) studies revealed that modifications at several positions on the piperidine core were crucial for inhibitory activity. acs.org Notably, a derivative featuring a 4-(4-bromophenyl) group, (±)-4-(4-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one (compound 16), was found to have lost its FTase inhibition, indicating that the position and nature of the substituent on the C-4 phenyl ring are critical for activity. acs.org In contrast, a 2-bromophenyl derivative (compound 17) was three times more potent than the initial hit. acs.org Further optimization led to compounds with IC₅₀ values in the low nanomolar range. acs.org Kinetic analysis demonstrated that this class of compounds inhibits FTase in a competitive manner with respect to the Ras protein substrate. acs.org

Table 2: Farnesyltransferase (FTase) Inhibitory Activity of Substituted Piperidine Derivatives

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperidine scaffold is a key component of several known AChE inhibitors, including the drug Donepezil. nih.gov

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov The study found that the basicity of the piperidine nitrogen atom plays a significant role in the inhibitory activity. nih.gov SAR studies showed that introducing bulky substituents at the para position of the benzamide moiety and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced activity. nih.gov This research led to the discovery of compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), which was identified as one of the most potent AChE inhibitors known, with an IC₅₀ value of 0.56 nM. nih.gov This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), with an affinity 18,000 times greater for AChE. nih.gov

Another study of aporphine–benzylpyridinium conjugates, which can contain piperidine-like substructures, also showed potent AChE inhibition. acs.org The most active compound in this series exhibited an IC₅₀ value of 0.06 µM, with the (S)-enantiomer being significantly more active than the (R)-enantiomer. acs.org These findings underscore the utility of the piperidine scaffold in designing highly potent and selective enzyme inhibitors for neurodegenerative diseases.

Cathepsin K Inhibitory Mechanisms

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function involves the degradation of type I collagen, the main component of the bone matrix. This enzymatic activity makes CatK a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. The mechanism of CatK involves a catalytic triad (Cys-His-Asn) within its active site. The process of collagen degradation begins with a nucleophilic attack by the thiolate group of the catalytic residue Cys25 on the carbonyl carbon of the peptide bond in collagen, a reaction facilitated by the imidazole group of His162.

Inhibitors of Cathepsin K are designed to interfere with this process, thereby reducing bone resorption. While extensive research has been conducted to develop potent and selective CatK inhibitors, and several have entered clinical trials, research specifically detailing the inhibitory mechanism of this compound against Cathepsin K is not extensively documented in the currently available scientific literature. Structure-activity relationship (SAR) studies on various classes of inhibitors have identified key structural features necessary for potent inhibition, but the direct evaluation of the this compound scaffold is a subject for further investigation.

Dihydrofolate Redductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for cell growth and proliferation. Consequently, DHFR is a well-established target for therapeutic agents, particularly in antimicrobial and cancer chemotherapy.

Research into piperidine-based compounds has identified their potential as DHFR inhibitors. A study on novel 4-piperidine-based thiosemicarbazones evaluated their inhibitory activity against the DHFR enzyme. Within this series, compounds were synthesized that incorporated a piperidine ring and a substituted phenyl group. For instance, the derivative N-(4-Bromophenyl)-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide, which features both the piperidine and a bromophenyl moiety, was investigated. The synthesized compounds in this class exhibited potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. While these findings highlight the potential of the broader class of piperidine-containing molecules as DHFR inhibitors, specific inhibitory data and mechanistic studies focused solely on this compound are not detailed in the reviewed literature.

Viral Protease Inhibition (e.g., Coronavirus nsp5 Main Protease)

The nsp5 main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It functions by cleaving viral polyproteins into functional non-structural proteins (nsps) required for assembling the replication-transcription complex. Due to its critical and conserved role, nsp5 Mpro is a primary target for the development of antiviral therapeutics.

A class of 1,4,4-trisubstituted piperidines has been identified as a novel type of non-covalent coronavirus Mpro inhibitor. An extensive structure-activity relationship study involving 63 analogues demonstrated that these compounds can possess micromolar activity against human coronavirus 229E and SARS-CoV-2. Enzymatic assays confirmed that the antiviral action occurs through the inhibition of the nsp5 main protease. While the inhibitory activity was described as modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro. This research establishes the piperidine scaffold as a promising starting point for the development of coronavirus protease inhibitors. However, specific inhibitory data for this compound against nsp5 Mpro has not been explicitly reported in the reviewed studies.

In Vitro Cellular Assays for Biological Responses

Antimicrobial and Antifungal Activity Profiling

The piperidine nucleus is a common feature in many synthetic compounds and natural alkaloids that exhibit a wide range of biological activities, including antimicrobial and antifungal properties. Various derivatives of piperidine have been synthesized and evaluated for their efficacy against different strains of bacteria and fungi.

Studies on halogenated benzene derivatives incorporating piperidine have shown that some of these compounds can inhibit the growth of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae), and fungi (Candida albicans) with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. The inclusion of a bromo-substituent on the aromatic ring is a feature in some evaluated antimicrobial compounds. However, specific data from antimicrobial and antifungal activity profiling assays conducted directly on this compound is not prominently available in the current body of literature.

Anti-Proliferative and Cytotoxicity Evaluations in Cancer Cell Lines

The piperidine scaffold is a key component in the design of novel anticancer agents, with many derivatives showing potent anti-proliferative and cytotoxic effects against various cancer cell lines. Research has explored how modifications to the piperidine ring and its substituents influence anticancer activity.

In studies of related heterocyclic structures, the presence of a 4-bromophenyl group has been shown to contribute to cytotoxic activity. For example, a series of 1-(4-chlorobenzhydryl) piperazine derivatives, which are structurally related to piperidines, were tested against several human cancer cell lines. One derivative containing a 4-bromophenyl moiety displayed activity against the DND-41 acute lymphoblastic leukemia cell line with an IC50 value of 19.90 μM. Similarly, in a different series of 4-piperazinylquinolines, a compound featuring a 4'-Br substituent demonstrated a noteworthy antiproliferative profile. While these results suggest that the 4-bromophenyl group can be a favorable feature in cytotoxic compounds, comprehensive studies detailing the specific anti-proliferative and cytotoxicity profile of this compound against a panel of cancer cell lines are needed to fully characterize its potential in this area.

Anti-inflammatory and Analgesic Activity Assessments in Ex Vivo Models

Piperidine derivatives are recognized for their potential analgesic activities. Research has been conducted to investigate the mechanisms underlying these effects, including their ability to modulate pathways related to pain and inflammation.

One study investigated the analgesic and antiplatelet activities of derivatives of 4-(4'-bromophenyl)-4-piperidinol, a compound structurally similar to this compound. The parent compound and its phenacyl derivatives exhibited significant analgesic effects. The antiplatelet activity, which serves as an ex vivo model for activities related to inflammation, was also evaluated. One of the most active derivatives, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5), showed an IC50 of 0.06 mM against platelet-aggregating factor-induced aggregation. Another derivative, PD3, had an IC50 of 80 mM. These findings indicate that the 4-bromophenyl piperidine core structure is a promising scaffold for developing agents with analgesic and anti-inflammatory potential.

Table 1: Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives

| Compound | Description | IC50 (mM) against PAF-induced aggregation |

| PD3 | 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(3''-nitrophenyl)-2-oxo-ethyl]-piperidinium-bromide | 80 |

| PD5 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | 0.06 |

| Aspirin | Positive Control | 0.15 |

Analytical Methodologies for Metabolite Detection and Pharmacokinetic Studies (e.g., HPLC with Derivatization)

The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. Due to the physicochemical properties of the piperidine moiety, direct analysis by High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis can lack the required sensitivity and selectivity. To overcome these limitations, derivatization techniques are frequently employed to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability.

A prevalent strategy for the analysis of piperidine-containing compounds involves pre-column derivatization followed by HPLC separation and detection. This approach has been successfully applied to structurally similar molecules and provides a robust framework for the analysis of this compound.

One highly effective method utilizes 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a derivatizing agent for secondary amines like the piperidine nitrogen in this compound. The reaction of NBD-F with the amine group yields a highly fluorescent derivative that can be detected with high sensitivity. This methodology has been effectively used for the determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma. nih.gov The derivatization is typically carried out in a borate buffer at a slightly alkaline pH (e.g., pH 8.0) and elevated temperature (e.g., 60°C) for a short duration. nih.govnih.gov Following derivatization, the sample is subjected to reversed-phase HPLC (RP-HPLC) for separation.

Another established derivatization reagent for piperidine and related compounds is 4-toluenesulfonyl chloride. This reagent reacts with the secondary amine of the piperidine ring to form a stable derivative that can be readily detected by UV. researchgate.netnih.gov This method has demonstrated good linearity and sensitivity for the quantification of piperidine in bulk drug substances. researchgate.netnih.gov

The choice of analytical column and mobile phase is critical for achieving adequate separation of the derivatized analyte from endogenous matrix components. A C18 column is commonly used for the reversed-phase separation of these derivatives. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier like acetonitrile. researchgate.net The gradient or isocratic elution profile is optimized to ensure good peak shape and resolution.

For pharmacokinetic studies, the analytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For instance, a validated HPLC method for a similar compound, 4-(4-bromophenyl)-4-hydroxypiperidine, demonstrated good linearity over a specific concentration range with a low detection limit. nih.gov Similarly, a method for piperidine using 4-toluenesulfonyl chloride derivatization also showed excellent linearity and low LOD and LOQ values. researchgate.netnih.gov

The following table summarizes typical parameters for an HPLC method with pre-column derivatization applicable to the analysis of this compound, based on methodologies developed for structurally related compounds.

| Parameter | HPLC with NBD-F Derivatization | HPLC with 4-Toluene Sulfonyl Chloride Derivatization |

| Derivatizing Agent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 4-Toluene Sulfonyl Chloride |

| Reaction Conditions | Borate buffer (pH 8.0), 60°C, 3 min nih.govnih.gov | - |

| Column | - | Inertsil C18 (250 x 4.6 mm I.D.) researchgate.net |

| Mobile Phase | - | Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V) researchgate.net |

| Flow Rate | - | 1.0 mL/min researchgate.net |

| Detection | Fluorescence nih.gov | UV researchgate.net |

| Linearity Range | 0.01-1 µg/mL (for 4-(4-bromophenyl)-4-hydroxypiperidine) nih.gov | 0.44-53.33 µg/mL (for piperidine) researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.003 µg/mL (for 4-(4-bromophenyl)-4-hydroxypiperidine) nih.gov | 0.15 µg/mL (for piperidine) researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | - | 0.44 µg/mL (for piperidine) researchgate.netnih.gov |

These analytical methodologies provide the necessary sensitivity and selectivity for the detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for understanding its pharmacokinetic profile.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies for Complex 4-(4-Bromobenzyl)piperidine Derivatives

The synthesis of piperidine-containing molecules is a cornerstone of pharmaceutical chemistry. d-nb.info However, traditional methods often rely on harsh conditions or multi-step processes that are inefficient and generate significant waste. nih.gov The future of synthesizing complex derivatives of this compound lies in the development of more efficient and environmentally benign methodologies.

Recent advancements point towards several promising strategies. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki protocol, have been effectively used to construct 4-benzyl piperidines with high efficiency and tolerance for a wide range of functional groups. nih.gov Other innovative approaches include radical-mediated amine cyclization and gold(I)-catalyzed intramolecular dearomatization/cyclization, which offer new pathways to substituted piperidines. d-nb.info

A particularly innovative two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. nist.gov This method first uses enzymes to selectively functionalize the piperidine (B6355638) ring, followed by a nickel-electrocatalyzed coupling reaction, providing a streamlined and cost-effective way to create complex, three-dimensional molecules. nist.gov These modern methods represent a significant step towards more sustainable chemical manufacturing, reducing both cost and environmental impact in the production of novel this compound derivatives. d-nb.infonist.gov

Integration of Advanced Spectroscopic Techniques for Deeper Structural and Conformational Insights

A thorough understanding of a molecule's three-dimensional structure and conformational dynamics is critical for designing effective drugs. For this compound and its derivatives, the piperidine ring's chair conformation and the orientation of its substituents are key determinants of biological activity. Advanced spectroscopic techniques, often paired with computational modeling, are providing unprecedented insights into these structural nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. Temperature-dependent 1H NMR spectroscopy can be used to study the dynamic equilibrium between different conformers, such as the interconversion of chair conformations in the piperidine ring. rsc.org Analysis of NMR coupling constants, for example, allows for the determination of the relative orientation (axial or equatorial) of substituents. d-nb.infonih.gov Furthermore, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete and unambiguous assignment of proton and carbon signals, confirming the precise structure of complex derivatives. researchgate.netipb.pt

X-ray Crystallography provides definitive evidence of a molecule's solid-state conformation. By analyzing the diffraction pattern of a single crystal, researchers can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.govmdpi.com This technique has been used to identify the preferred conformations of various piperidine derivatives, revealing, for instance, whether substituents adopt equatorial or axial positions in the crystal lattice. nih.gov

The integration of these experimental techniques with quantum chemical calculations , such as Density Functional Theory (DFT), offers a powerful synergistic approach. d-nb.infonih.gov Computational models can predict the relative energies and stabilities of different conformers, and these predictions can be validated and refined using experimental NMR and X-ray data. nih.gov This combined approach provides a comprehensive understanding of the structural and conformational behavior of this compound analogs, which is essential for rational drug design.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Analogs

The process of discovering and developing new drugs is notoriously long, expensive, and prone to failure. acs.orgchemicalbook.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to overcome these challenges, and their application to the discovery of novel this compound analogs is a promising future direction. acs.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired properties from scratch. nih.gov These algorithms, often combining deep learning with reinforcement learning, can explore vast areas of chemical space to generate novel analogs of this compound that are optimized for specific biological targets. nih.gov

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and biological activity to build predictive models. chemicalbook.com These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can rapidly screen virtual libraries of compounds to identify those with the highest probability of being active and possessing favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion). acs.orgchemicalbook.com